Bis(dibenzo[b,d]furan-3-yl)amine
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Overview
Description
Bis(dibenzo[b,d]furan-3-yl)amine: is an organic compound with the molecular formula C24H15NO2 It is a derivative of dibenzofuran, a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(dibenzo[b,d]furan-3-yl)amine typically involves the reaction of dibenzofuran derivatives with amine groups. One common method includes the use of palladium-catalyzed amination reactions. For example, a reaction involving dibenzofuran-3-boronic acid and an amine derivative in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Bis(dibenzo[b,d]furan-3-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Bis(dibenzo[b,d]furan-3-yl)amine is used as a building block in organic synthesis.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and fluorescent probes. These compounds can interact with specific biological targets, making them useful in biochemical assays .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. Its electronic properties make it suitable for use in high-performance electronic devices .
Mechanism of Action
The mechanism of action of bis(dibenzo[b,d]furan-3-yl)amine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. The aromatic rings and amine group allow for strong interactions with protein active sites, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Dibenzofuran: A parent compound with similar structural features but lacking the amine group.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran with different electronic properties.
Carbazole: A nitrogen-containing heterocycle with structural similarities to dibenzofuran.
Uniqueness: Bis(dibenzo[b,d]furan-3-yl)amine is unique due to the presence of two dibenzofuran units connected by an amine group. This structure imparts distinct electronic and steric properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .
Biological Activity
Bis(dibenzo[b,d]furan-3-yl)amine is a compound of interest due to its structural characteristics and potential biological activities. The dibenzo[b,d]furan moiety is known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features two dibenzo[b,d]furan units linked by an amine group. Its structure can be represented as follows:
This compound is synthesized through various chemical methods, which influence its biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer properties of dibenzo[b,d]furan derivatives. A notable study focused on hybrid compounds combining dibenzo[b,d]furan with imidazole, revealing significant cytotoxic effects against various human tumor cell lines. For instance:
- Compound 60 exhibited potent activity against all tested tumor cell lines.
- Compound 49 showed selectivity against breast carcinoma (MCF-7) and myeloid liver carcinoma (SMMC-7721), inducing G1 phase cell cycle arrest and apoptosis in SMMC-7721 cells .
The mechanism of action often involves the modulation of cell cycle progression and induction of apoptosis, making these compounds promising candidates for further development.
Anti-inflammatory Activity
The anti-inflammatory potential of dibenzo[b,d]furan derivatives has also been explored. Compounds derived from this scaffold have demonstrated inhibitory effects on pro-inflammatory cytokines and enzymes such as TNF-α and phosphodiesterase 4 (PDE-4). For example:
- A study highlighted that certain dibenzo[b,d]furan derivatives effectively inhibited PDE-4B and TNF-α, showing promise in treating inflammatory diseases like asthma and COPD .
These findings indicate that this compound may possess similar anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial efficacy of dibenzo[b,d]furan derivatives has been documented against various bacterial strains. Research has shown that these compounds can exhibit significant antibacterial activity, potentially serving as alternatives to conventional antibiotics. The minimum inhibitory concentration (MIC) values for related compounds suggest effective action against resistant strains .
Data Table: Summary of Biological Activities
Activity Type | Compound | Target | IC50/MIC Values | Notes |
---|---|---|---|---|
Anticancer | Compound 60 | Various tumor cell lines | Not specified | Induces apoptosis, G1 phase arrest |
Anti-inflammatory | Compound 24 | PDE-4B | Not specified | Effective in asthma/COPD models |
Antimicrobial | Compound 18 | Bacterial strains | MIC: 0.0156 - 0.0625 mg/mL | Effective against resistant strains |
Case Studies
- Antitumor Efficacy Study : A series of novel dibenzo[b,d]furan-imidazole hybrids were synthesized and tested against human tumor cell lines. The study concluded that specific substitutions on the imidazole ring enhanced cytotoxicity significantly .
- Inflammation Model Study : In a preclinical model of asthma, a dibenzo[b,d]furan derivative demonstrated substantial inhibition of TNF-α production, suggesting its potential as a therapeutic agent in inflammatory conditions .
Properties
IUPAC Name |
N-dibenzofuran-3-yldibenzofuran-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO2/c1-3-7-21-17(5-1)19-11-9-15(13-23(19)26-21)25-16-10-12-20-18-6-2-4-8-22(18)27-24(20)14-16/h1-14,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDVDLXJIBOBTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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